
4-Chloro-2-fluoro-5-methoxypyridine
Overview
Description
4-Chloro-2-fluoro-5-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-methoxypyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For example, starting from 2-chloro-5-fluoropyridine, the methoxy group can be introduced using sodium methoxide in a suitable solvent such as methanol under reflux conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, the chlorine atom can be replaced by an amine group using a nucleophilic substitution reaction.
Oxidation and Reduction: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Reduction reactions can also be performed to modify the pyridine ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, amines, and other nucleophiles in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and appropriate ligands in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid derivative.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Chloro-2-fluoro-5-methoxypyridine serves as an important intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to compounds with therapeutic properties, including:
- Antimicrobial Agents : The compound can be modified to produce derivatives with enhanced antibacterial activity.
- Anti-inflammatory Drugs : Research indicates potential in synthesizing compounds that exhibit anti-inflammatory effects.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound showed promising activity against cancer cell lines. The modification of its methoxy group facilitated the creation of more potent anticancer agents, as evidenced by MTT assays that indicated reduced cell viability in treated samples.
Agrochemical Applications
2. Development of Herbicides and Pesticides
The compound is utilized in the development of agrochemicals, particularly herbicides and pesticides. Its ability to interact with biological systems makes it a valuable precursor for creating effective agricultural chemicals.
Application Type | Example Compounds | Efficacy |
---|---|---|
Herbicides | Pyridine derivatives | Effective against broadleaf weeds |
Pesticides | Insect growth regulators | Target specific pest life stages |
Material Science Applications
3. Synthesis of Functional Materials
In material science, this compound is used as a building block for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into complex materials with tailored properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may inhibit essential biological pathways in pests, leading to their elimination.
Comparison with Similar Compounds
4-Chloro-2-fluoro-5-methoxypyridine can be compared with other fluorinated and chlorinated pyridines:
2-Chloro-4-methoxypyridine: Similar in structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Chloro-5-fluoro-2-methoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can alter its electronic properties and applications.
2-Fluoro-4-methylpyridine:
The unique combination of substituents in this compound makes it distinct and valuable for specific applications in various fields.
Biological Activity
4-Chloro-2-fluoro-5-methoxypyridine (CFMP) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's unique structure, which includes halogen and methoxy substituents, may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of CFMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
CFMP has the following chemical formula: C_6H_5ClFNO. The presence of chlorine and fluorine atoms introduces significant electronic effects that can influence the compound's interactions with biological systems. The methoxy group may also enhance lipophilicity, affecting absorption and distribution in biological contexts.
Pharmacological Profile
CFMP has been investigated for various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that CFMP exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that CFMP can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. This activity is likely mediated through inhibition of specific signaling pathways such as NF-kB.
- Cytotoxicity : CFMP has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is a focal point of ongoing research.
The biological effects of CFMP are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : CFMP has been identified as an inhibitor of certain kinases involved in cancer progression. For instance, it has shown inhibitory effects on p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation.
- Receptor Interaction : Preliminary studies suggest that CFMP may interact with neurotransmitter receptors, which could explain its effects on the central nervous system and its potential use in neuropharmacology.
Study 1: Antimicrobial Efficacy
In a study published by the Royal Society of Chemistry, CFMP was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of CFMP revealed that it significantly reduced TNF-α levels in LPS-stimulated macrophages. This study highlighted CFMP's potential for therapeutic applications in inflammatory diseases .
Study 3: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines demonstrated that CFMP induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes .
Data Tables
Activity | Target/Effect | IC50/MIC |
---|---|---|
Antimicrobial | E. coli | 32 µg/mL |
Anti-inflammatory | TNF-α (inhibition) | IC50 = 20 µM |
Cytotoxicity | Cancer cell lines (e.g., HeLa) | IC50 = 10 µM |
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQIIXLSORZFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292721 | |
Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-63-7 | |
Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.